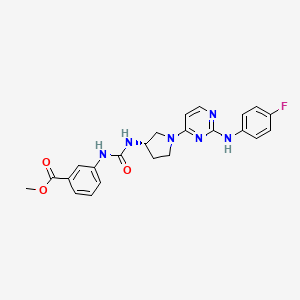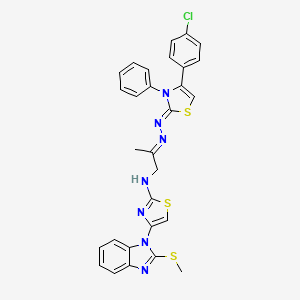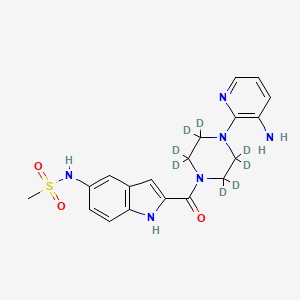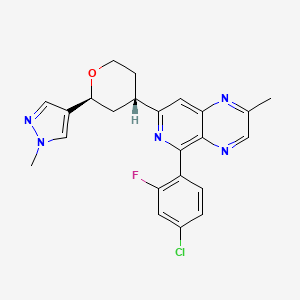
TREM2 agonist-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TREM2 agonist-1 is a compound that targets the triggering receptor expressed on myeloid cells-2 (TREM2). TREM2 is a receptor found on the surface of certain immune cells, including microglia in the brain. This receptor plays a crucial role in the regulation of immune responses, particularly in the context of neuroinflammation and neurodegenerative diseases such as Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TREM2 agonist-1 involves the creation of a monoclonal antibody that specifically binds to the extracellular domain of TREM2. The process typically starts with the development of a panel of monoclonal antibodies, followed by the selection of a lead antibody that shows high affinity for TREM2 . The selected antibody is then produced using recombinant DNA technology, where the gene encoding the antibody is inserted into a suitable expression system, such as mammalian cells, to produce the antibody in large quantities .
Industrial Production Methods
Industrial production of this compound involves large-scale cell culture techniques. The mammalian cells expressing the antibody are cultured in bioreactors under controlled conditions to ensure optimal growth and antibody production. The antibodies are then purified using techniques such as protein A affinity chromatography, followed by additional purification steps to remove any impurities and ensure the final product’s quality .
Analyse Chemischer Reaktionen
Types of Reactions
TREM2 agonist-1 primarily undergoes binding reactions with its target receptor, TREM2. This binding can lead to various downstream signaling events within the immune cells .
Common Reagents and Conditions
The common reagents used in the production of this compound include the expression vectors containing the antibody gene, mammalian cell culture media, and purification reagents such as protein A resin .
Major Products Formed
The major product formed from these reactions is the monoclonal antibody itself, which is designed to specifically bind to TREM2 and modulate its activity .
Wissenschaftliche Forschungsanwendungen
TREM2 agonist-1 has several scientific research applications, particularly in the fields of neurobiology and immunology. It has been shown to activate microglia, the brain’s resident immune cells, leading to enhanced phagocytosis of amyloid-beta plaques, which are characteristic of Alzheimer’s disease . This activation can help reduce amyloid pathology and improve cognitive function in animal models of Alzheimer’s disease .
Wirkmechanismus
TREM2 agonist-1 exerts its effects by binding to the TREM2 receptor on the surface of microglia and other myeloid cells. This binding triggers a cascade of intracellular signaling events, including the activation of the SYK and NFAT pathways . These pathways lead to the activation and proliferation of microglia, enhancing their ability to phagocytose amyloid-beta plaques and other cellular debris . The activation of TREM2 also helps modulate the inflammatory response, potentially reducing chronic neuroinflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfavant A: A synthetic TREM2 ligand that also binds to TREM2 and initiates a homeostatic response in dendritic cells.
TREM2 agonist monoclonal antibody (Ab18): Another TREM2 agonist that has been engineered to enhance TREM2 activation and improve microglial function.
Uniqueness
TREM2 agonist-1 is unique in its specific design to target TREM2 with high affinity and its demonstrated efficacy in reducing amyloid pathology and improving cognitive function in Alzheimer’s disease models . Its ability to modulate microglial activity and reduce neuroinflammation sets it apart from other compounds targeting TREM2 .
Eigenschaften
Molekularformel |
C23H21ClFN5O |
|---|---|
Molekulargewicht |
437.9 g/mol |
IUPAC-Name |
5-(4-chloro-2-fluorophenyl)-2-methyl-7-[(2S,4S)-2-(1-methylpyrazol-4-yl)oxan-4-yl]pyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C23H21ClFN5O/c1-13-10-26-23-20(28-13)9-19(29-22(23)17-4-3-16(24)8-18(17)25)14-5-6-31-21(7-14)15-11-27-30(2)12-15/h3-4,8-12,14,21H,5-7H2,1-2H3/t14-,21-/m0/s1 |
InChI-Schlüssel |
ZXFBVRXQVXFOIP-QKKBWIMNSA-N |
Isomerische SMILES |
CC1=NC2=CC(=NC(=C2N=C1)C3=C(C=C(C=C3)Cl)F)[C@H]4CCO[C@@H](C4)C5=CN(N=C5)C |
Kanonische SMILES |
CC1=NC2=CC(=NC(=C2N=C1)C3=C(C=C(C=C3)Cl)F)C4CCOC(C4)C5=CN(N=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


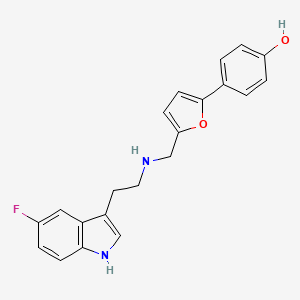
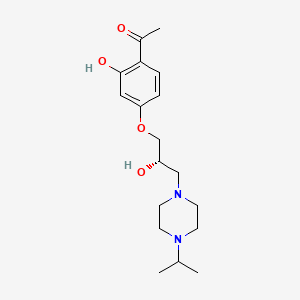
![(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene](/img/structure/B12407265.png)
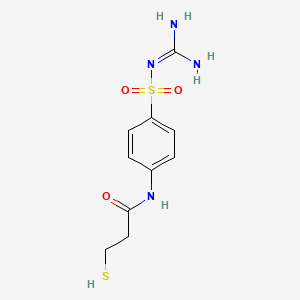
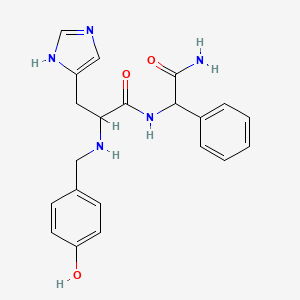
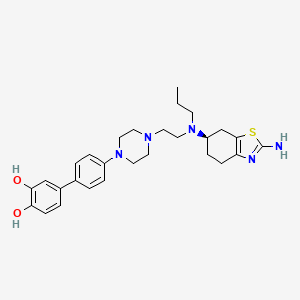
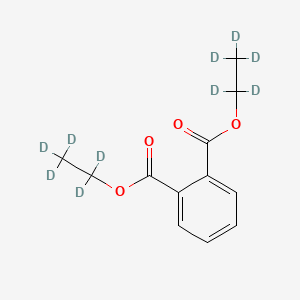

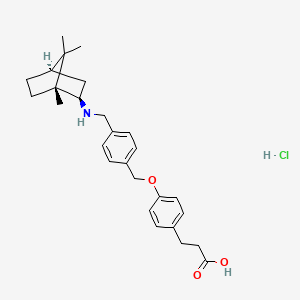
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid](/img/structure/B12407299.png)
